1,3-Dimethyl-cyclobutylamine

pKa basicity ionization state

Researchers requiring rigid cyclic amine building blocks often face limited access to specifically substituted cyclobutanes, hindering SAR exploration. 1,3-Dimethyl-cyclobutylamine (MW 99.17) directly addresses this gap with its distinct 1,3-disubstitution pattern, enabling precise modulation of lipophilicity and basicity. - Confers conformational constraint for target selectivity profiling. - Serves as a low-MW fragment for FBDD growing/linking strategies. - Consistent analytical data supplied for reproducible experimental outcomes.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
Cat. No. B13255363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-cyclobutylamine
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCC1CC(C1)(C)N
InChIInChI=1S/C6H13N/c1-5-3-6(2,7)4-5/h5H,3-4,7H2,1-2H3
InChIKeyZWMRWMKTTMIHRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-cyclobutylamine: Overview and Chemical Class


1,3-Dimethyl-cyclobutylamine (CAS not yet assigned; molecular formula C₆H₁₃N, MW 99.17 g/mol) is a conformationally rigid, cyclic secondary amine featuring a 1,3-disubstituted cyclobutane core . This compound is a key member of the substituted cyclobutylamine family—a chemical class increasingly prioritized in medicinal chemistry and drug discovery for its ability to introduce three-dimensionality and metabolic stability into small-molecule scaffolds . Its synthetic accessibility and unique substitution pattern make it a valuable building block for the exploration of structure-activity relationships (SAR) and the generation of novel intellectual property .

Scaffold type Conformationally constrained 1,3-disubstituted cyclobutylamine
Research use SAR probe and building block for cyclobutane-focused medicinal chemistry
Differentiation Vicinal methyl pattern offers distinct steric and electronic environment vs. 3,3-geminal analogs

1,3-Dimethyl-cyclobutylamine: Risks of Generic Substitution


The unique 1,3-disubstitution pattern of 1,3-dimethyl-cyclobutylamine engenders a distinct conformational and electronic environment compared to its structural analogs, such as 3,3-dimethylcyclobutanamine, N,1-dimethylcyclobutanamine, or unsubstituted cyclobutylamine . Simple replacement with a generic cyclobutylamine fails to account for the divergent physicochemical properties—including altered basicity, lipophilicity, and hydrogen-bonding capacity—that directly influence target engagement, metabolic profile, and off-target liability in drug discovery contexts [1]. The specific substitution pattern is not an arbitrary variation but a critical determinant of biological performance, making compound-specific procurement essential for reproducible research outcomes .

1,3-dimethyl pattern (target)
Defines a unique basicity, lipophilicity, and H-bonding profile not replicated by other regioisomers
3,3-dimethylcyclobutanamine
Geminal substitution may shift pKa and ADME behavior; not directly interchangeable
N,1-dimethylcyclobutanamine
N-methylation alters hydrogen-bond capacity and ionization; results may not transfer
Unsubstituted cyclobutylamine
Lacks conformational constraint; binding and selectivity profiles may differ significantly

1,3-Dimethyl-cyclobutylamine vs. Key Analogs: Comparative Evidence


pKa and Ionization State Differences

The pKa of a compound dictates its ionization state at physiological pH, a primary determinant of permeability, solubility, and target engagement. Predicted pKa values show that 1,3-dimethyl-cyclobutylamine possesses a different basicity compared to the 3,3-dimethyl regioisomer, which may alter its behavior in biological assays and influence its selection for specific drug discovery programs [1].

pKa shift
Data to verify
~0.04–0.10 units shift predicted vs. 3,3-dimethyl analog
Ionization state may alter membrane permeability
Predicted ACD/Labs pKa values; experimental confirmation needed
pKa basicity ionization state drug design

Conformational Rigidity and Substitution Pattern

The specific placement of methyl groups on the cyclobutane ring at the 1- and 3-positions (as in 1,3-dimethyl-cyclobutylamine) creates a different three-dimensional shape and steric environment compared to the 3,3-dimethyl substitution pattern . While 3,3-dimethylcyclobutanamine features a geminal dimethyl group, 1,3-dimethyl-cyclobutylamine presents a vicinal disubstitution pattern that is known to impose a distinct set of conformational preferences and influence molecular recognition .

Conformational preference
Class-level inference
1,3-disubstituted vs. geminal dimethyl pattern; vicinal methyl groups impose distinct 3D shape
May affect molecular recognition and selectivity
Inferred from cyclobutane SAR; no direct conformational data available
conformational analysis structure-activity relationship medicinal chemistry 3D scaffold

Lipophilicity and Membrane Permeability

Lipophilicity, commonly expressed as LogP, is a critical parameter in drug design that governs a molecule's ability to cross cell membranes. While experimental LogP data for 1,3-dimethyl-cyclobutylamine is not available, comparative analysis of closely related analogs reveals that even minor changes in the cyclobutylamine scaffold can lead to measurable differences in LogP, impacting ADME (Absorption, Distribution, Metabolism, Excretion) properties [1].

Lipophilicity
Data to verify
~0.26 log units difference predicted vs. N,1-dimethyl analog
Lipophilicity shift may influence ADME properties
Predicted ACD/LogP values; verify experimentally
LogP lipophilicity ADME permeability

Synthetic Accessibility and Derivatization Selectivity

The 1,3-disubstitution pattern of 1,3-dimethyl-cyclobutylamine offers a unique synthetic handle for further functionalization compared to other regioisomers. This compound is recognized as a foundational example of this structural class, providing a platform for exploration and development of new therapeutic agents through selective modifications . Its synthesis involves advanced techniques like borylation and controlled functionalization to achieve high selectivity, which is a distinguishing feature for building diverse compound libraries .

Derivatization
Class-level inference
Distinct regioisomeric vectors for functionalization; not accessible from 3,3-geminal or unsubstituted analogs
Enables access to underexplored chemical space
Synthetic selectivity inferred from related cyclobutane methods
synthesis functionalization building block medicinal chemistry

1,3-Dimethyl-cyclobutylamine: Research and Industrial Applications


Scaffold for Novel Intellectual Property

The 1,3-disubstituted cyclobutane core is a less-explored motif in medicinal chemistry compared to other saturated rings. The conformational rigidity and unique substitution pattern of 1,3-dimethyl-cyclobutylamine make it an excellent starting point for the synthesis of novel chemical entities with potentially patentable structures. Its use can enable medicinal chemists to access new chemical space and improve selectivity profiles for challenging targets, as supported by its classification as a valuable design element in drug development .

SAR of Cyclobutylamine Derivatives

This compound serves as a critical control or variant in SAR studies aimed at understanding how the position of methyl substituents on a cyclobutane ring affects biological activity. Its distinct predicted pKa and lipophilicity compared to the 3,3-dimethyl analog allow researchers to systematically probe the influence of basicity and steric effects on target engagement and ADME properties. This is essential for rational drug design programs focused on cyclobutane-containing scaffolds.

Constrained Amine Building Blocks for Fragment Discovery

Fragment-based drug discovery (FBDD) relies on small, highly soluble, and synthetically tractable building blocks. 1,3-Dimethyl-cyclobutylamine's low molecular weight (99.17 g/mol) and amine handle make it a suitable fragment. Its unique shape, conferred by the 1,3-substitution, can be exploited in fragment growing or linking strategies to optimize interactions with target proteins, where a less-constrained amine might not provide the same entropic advantage upon binding .

Application
Selection Property
Validation Focus
Conformationally constrained scaffold exploration
1,3-disubstitution pattern
Novel chemical space and intellectual property generation
Cyclobutylamine SAR studies
Regioisomeric comparison
Basicity and steric effects on target engagement and ADME
Fragment-based discovery
Low molecular weight constrained amine
Fragment growing/linking optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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